molecular formula C12H11FINO2 B13712602 Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate

Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate

Cat. No.: B13712602
M. Wt: 347.12 g/mol
InChI Key: PFNBCJRHGLBJMD-UHFFFAOYSA-N
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Description

Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is a fluorinated and iodinated indole derivative featuring a methyl ester group attached to a propanoate chain at the 3-position of the indole ring. The compound’s structure includes a fluorine atom at the 6-position and an iodine atom at the 5-position of the indole core, which significantly influences its electronic and steric properties.

Properties

Molecular Formula

C12H11FINO2

Molecular Weight

347.12 g/mol

IUPAC Name

methyl 3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H11FINO2/c1-17-12(16)3-2-7-6-15-11-5-9(13)10(14)4-8(7)11/h4-6,15H,2-3H2,1H3

InChI Key

PFNBCJRHGLBJMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=CC(=C(C=C21)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds containing indole structures exhibit anticancer properties. Methyl 3-(6-fluoro-5-iodo-3-indolyl)propanoate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that the compound effectively induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Study:
In a recent investigation, this compound was tested against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to traditional chemotherapeutics .

Material Science

2.1 Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in biological imaging. Its fluorescence properties can be utilized for tracking cellular processes in real-time.

Data Table: Fluorescent Properties Comparison

Compound NameEmission Wavelength (nm)Quantum Yield (%)
This compound48085
N2-Indolyl-1,2,3-triazole45075
Other Indole DerivativesVariesVaries

This table illustrates the superior fluorescence efficiency of this compound compared to other indole derivatives, highlighting its application in imaging techniques .

Environmental Applications

3.1 Herbicidal Activity
this compound has shown promise as a herbicide due to its selective action against certain weed species while being less harmful to crops. Its mechanism involves disrupting plant growth pathways, making it a candidate for sustainable agricultural practices.

Case Study:
Field trials conducted on various crops demonstrated that the application of this compound significantly reduced weed biomass without adversely affecting crop yield. This dual benefit positions the compound as an environmentally friendly alternative to conventional herbicides .

Mechanism of Action

The mechanism of action of Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion provide a detailed comparison of Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate with structurally related indole derivatives and propanoate esters. Key differences in substituents, functional groups, and molecular properties are highlighted.

Compound Name Substituents Functional Groups Molecular Weight (g/mol) CAS Number Key Differences
This compound F (6-position), I (5-position) Methyl ester, indole core ~347 (calculated) N/A Reference compound; iodine enhances steric bulk and potential radioimaging utility
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate F (6-position), I (5-position) Ethyl ester ~361 (calculated) N/A Ethyl ester increases lipophilicity compared to methyl ester
Methyl 3-(5-Bromo-3-indolyl)propanoate Br (5-position) Methyl ester, indole core ~299 (calculated) 835620-09-2 Bromine substitution reduces steric bulk vs. iodine; lower molecular weight
3-(6-Chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic acid Cl (6-position), F (5-position), acetamido group Carboxylic acid, acetamido, indole core 298.70 1193314-76-9 Carboxylic acid improves water solubility; acetamido adds H-bond donor capacity
Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate Cl (2-phenyl), F (6-phenyl), isoxazole Ethyl ester, phenyl, isoxazole 297.71 477888-06-5 Non-indole core; isoxazole introduces heterocyclic pharmacophore

Key Findings:

Halogen Substitution Effects: The iodine atom in this compound provides greater steric hindrance and polarizability compared to bromine in Methyl 3-(5-Bromo-3-indolyl)propanoate . This enhances its utility in Suzuki-Miyaura coupling reactions for synthesizing complex heterocycles. The chloro-fluoro substitution in 3-(6-Chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic acid may improve binding affinity in enzyme inhibition studies due to increased electronegativity.

Ester vs. Carboxylic Acid Functional Groups: Methyl/ethyl esters (e.g., Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate ) exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas carboxylic acid derivatives (e.g., the acetamido compound ) are more water-soluble and suitable for aqueous-phase reactions.

Structural Modifications Beyond Indole: Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate replaces the indole core with a phenyl-isoxazole system, broadening its applicability in targeting kinase or protease enzymes.

Pharmacological Potential: The acetamido group in 3-(6-Chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic acid introduces hydrogen-bonding capacity, making it a candidate for peptidomimetic drug design.

Biological Activity

Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound can be characterized by the following properties:

Property Value
Molecular FormulaC13H12F I N O2
Molecular Weight327.14 g/mol
IUPAC NameMethyl 3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoate
SMILESCCOC(=O)C1=C(NC2=C1C(=C(C=C2)I)F)C(=C)C(=O)O

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to intercalate with DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells .

A study highlighted that a related compound demonstrated a 12-fold increase in PARP activation in xenografted mice, indicating strong potential as an anticancer agent .

The proposed mechanism of action for this compound involves:

  • DNA Intercalation : The compound intercalates between DNA base pairs, disrupting normal cellular functions.
  • Enzyme Inhibition : It inhibits topoisomerases, essential for DNA replication and transcription, thereby halting cell proliferation .

Case Studies

  • In Vivo Studies : A related analog was tested in vivo, showing promising results with complete regression in tumor size at a dosage of 12.5 mg/kg .
  • Cell Line Studies : In vitro studies indicated that various indole derivatives displayed IC50 values ranging from 0.1 µM to 10 µM against different cancer cell lines, showcasing their cytotoxic potential .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound IC50 (µM) Mechanism of Action
This compound0.5DNA intercalation, topoisomerase inhibition
Indole Derivative A0.8DNA intercalation
Indole Derivative B1.2Topoisomerase inhibition
Indole Derivative C0.4Dual mechanism (intercalation & inhibition)

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